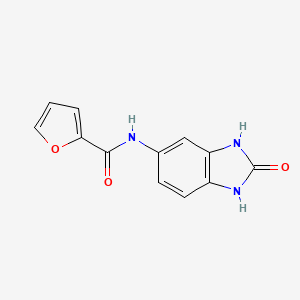

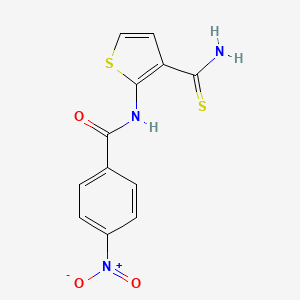

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide, also known as OBFC, is a small molecule compound that has been extensively studied for its potential therapeutic applications1. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities1.

Synthesis Analysis

The compound N-(1-Naphthyl)furan-2-carboxamide, closely related to OBFC, has been synthesized and shown to undergo various electrophilic substitution reactions1. This synthesis and reactivity provide a pathway for creating derivatives of furan-2-carboxamide compounds, which may have diverse applications in organic chemistry and materials science1.

Molecular Structure Analysis

The molecular structure of OBFC can be represented by the InChI Key: DTJGUILAUUDBMM-UHFFFAOYSA-N1. The Canonical SMILES representation is: C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N31.

Chemical Reactions Analysis

OBFC and its related compounds have been found to undergo various chemical reactions. For instance, a derivative of furamidine, which is structurally similar to OBFC, has been found to bind to GC-containing sites on DNA more strongly than to pure AT sequences1. This specific molecular recognition by the compound suggests potential applications in gene therapy and the study of DNA-protein interactions1.Physical And Chemical Properties Analysis

The molecular weight of OBFC is 243.2221. The InChI and Canonical SMILES representations provide information about its chemical structure1.

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound N-(1-Naphthyl)furan-2-carboxamide, closely related to the chemical of interest, has been synthesized and shown to undergo various electrophilic substitution reactions. This synthesis and reactivity provide a pathway for creating derivatives of furan-2-carboxamide compounds, which may have diverse applications in organic chemistry and materials science (Aleksandrov & El’chaninov, 2017).

DNA Interaction

A derivative of furamidine, which is structurally similar to the queried compound, has been found to bind to GC-containing sites on DNA more strongly than to pure AT sequences. This specific molecular recognition by the compound suggests potential applications in gene therapy and the study of DNA-protein interactions (Wang et al., 2000).

Catalytic Applications

Palladium-catalyzed condensation involving an N-aryl imine and an alkynylbenziodoxolone derivative, which is conceptually similar to the queried compound, leads to the formation of multisubstituted furans. These furans are of interest in catalysis and synthetic organic chemistry, showcasing the potential of furan-carboxamide derivatives in these fields (Lu, Wu, & Yoshikai, 2014).

Synthesis of Monoamides

The regioselective monoamidation of furan-2,5-dicarboxylic acid, related to the queried compound, illustrates the potential for synthesizing monoamides with high selectivity. This process could be significant in the development of new pharmaceuticals and materials (Fischer & Fišerová, 2015).

Antimicrobial Activity

N-(thiazol-2-yl)furan-2-carboxamide, structurally related to the queried compound, has been synthesized and shown to possess antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Cakmak et al., 2022).

Safety And Hazards

The specific safety and hazards of OBFC are not mentioned in the retrieved information. However, it is noted that it is for research use only and not for human or veterinary use1.

Orientations Futures

The potential future directions for OBFC include its use in gene therapy and the study of DNA-protein interactions due to its ability to bind to GC-containing sites on DNA1. Additionally, its related compounds have shown antimicrobial activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents1.

Propriétés

IUPAC Name |

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-11(10-2-1-5-18-10)13-7-3-4-8-9(6-7)15-12(17)14-8/h1-6H,(H,13,16)(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJGUILAUUDBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2888018.png)

![(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2888019.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2888022.png)

![2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2888024.png)

![N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2888025.png)

![3-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2888028.png)

![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2888034.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2888035.png)

![N-(furan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2888036.png)

![N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2888037.png)